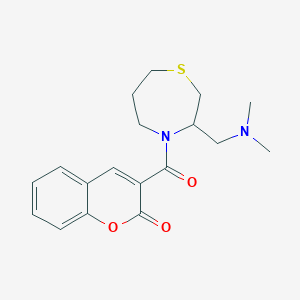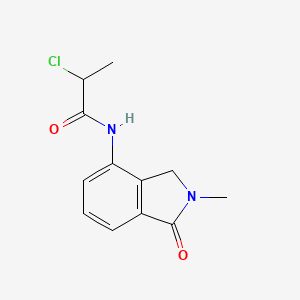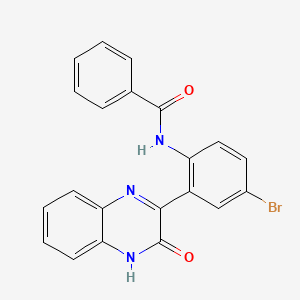
3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazepane ring, a chromenone moiety, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Formation of Thiazepane Ring: The thiazepane ring can be introduced through a cyclization reaction involving a suitable thioamide and an alkyl halide.
Introduction of Dimethylamino Group: The dimethylamino group is typically introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a suitable leaving group such as a halide.
Major Products
Oxidation: Oxidized derivatives of the chromenone moiety.
Reduction: Reduced forms of the thiazepane ring.
Substitution: Substituted derivatives with various electrophiles.
Applications De Recherche Scientifique
3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The chromenone moiety may participate in electron transfer reactions, while the thiazepane ring can enhance the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(Methylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
- 3-(3-(Ethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
Uniqueness
3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazepane ring and chromenone moiety also contributes to its distinct properties compared to similar compounds.
Propriétés
IUPAC Name |
3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19(2)11-14-12-24-9-5-8-20(14)17(21)15-10-13-6-3-4-7-16(13)23-18(15)22/h3-4,6-7,10,14H,5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJKDPVHUKKYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
![2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2728140.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)
![ETHYL 5-{[1,1'-BIPHENYL]-4-AMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2728153.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)

